(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)acrylamide
Description
This compound is an acrylamide derivative featuring a benzo[d][1,3]dioxol-5-yl (methylenedioxyphenyl) group conjugated via an α,β-unsaturated carbonyl system to a thiazole-containing moiety. The thiazole ring is substituted with a 2-chlorophenyl group at position 2 and a methyl group at position 4, while the acrylamide nitrogen is bonded to a methylene-linked thiazol-5-yl group.
Synthetic routes for analogous compounds involve coupling reactions using reagents like HATU and DIPEA in polar aprotic solvents (e.g., DMF), followed by HPLC purification to achieve >95% purity . The stereochemistry (E-configuration) is critical for maintaining planarity of the acrylamide system, which influences molecular recognition and binding affinity .
Properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-[[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O3S/c1-13-19(28-21(24-13)15-4-2-3-5-16(15)22)11-23-20(25)9-7-14-6-8-17-18(10-14)27-12-26-17/h2-10H,11-12H2,1H3,(H,23,25)/b9-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNROPBSWNUUINQ-VQHVLOKHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2Cl)CNC(=O)C=CC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2Cl)CNC(=O)/C=C/C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Anti-Obesity Acrylamides
(E)-3-(Benzo[d][1,3]dioxol-5-yl)-N-(4-hydroxyphenethyl)acrylamide
- Key Differences : Replaces the thiazole-chlorophenyl group with a 4-hydroxyphenethyl chain.
- Bioactivity : Demonstrates anti-obesity effects by suppressing adipocyte differentiation (IC₅₀ = 8.2 μM) and reducing FAS and PPAR-γ expression in vitro. In vivo, it decreases adipocyte size and blood triglycerides without hepatotoxicity .
- SAR Insight : The 4-hydroxyphenethyl group enhances hydrophilicity and targets lipid metabolism pathways, whereas the thiazole in the target compound may favor CNS-related targets.
Benzimidazole-Based Acrylamide
(E)-N-(2-(5,6-Dimethyl-1H-benzo[d]imidazol-1-yl)ethyl)-3-(4-hydroxy-3,5-dimethoxyphenyl)acrylamide (7h)
- Key Differences : Substitutes thiazole with a benzimidazole-ethyl group and introduces methoxy/hydroxy groups on the phenyl ring.
- Bioactivity: Not explicitly reported, but benzimidazole derivatives are known for antimicrobial and anticancer activities. The dimethoxy groups may enhance metabolic stability .
Thiazole Derivatives with Stereochemical Variations
(Z)-3-(Benzo[d][1,3]dioxol-5-yl)-N-(5-benzoyl-4-phenylthiazol-2-yl)acrylamide
- Key Differences : Z-configuration acrylamide and benzoyl/phenyl substituents on thiazole.
- Synthesis : Similar coupling methods but yields a stereoisomer with distinct spatial orientation. Z-isomers often exhibit reduced bioactivity due to steric hindrance .
Pharmacological and Physicochemical Comparison
*LogP estimated using fragment-based methods (e.g., Moriguchi’s method).
Key Research Findings
Thiazole vs.
Chlorophenyl Impact: The 2-chlorophenyl group in the target compound enhances lipophilicity and may improve blood-brain barrier penetration compared to non-halogenated analogs .
Stereochemistry : E-configuration acrylamides show higher potency than Z-isomers in neurogenesis and anticonvulsant models .
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